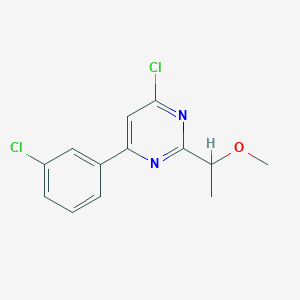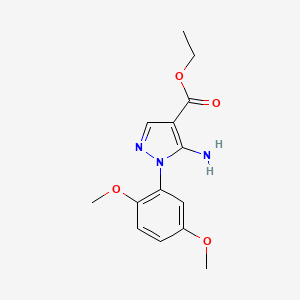
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(3-(4-(trifluorométhyl)phényl)-1,2,4-oxadiazol-5-yl)benzoïque est un composé organique complexe qui présente un groupe trifluorométhyle lié à un cycle phényle, qui est lui-même lié à un cycle oxadiazole et à une partie acide benzoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(3-(4-(trifluorométhyl)phényl)-1,2,4-oxadiazol-5-yl)benzoïque implique généralement plusieurs étapes. Une méthode courante commence par la préparation de l’acide 4-(trifluorométhyl)benzoïque, qui est ensuite mis à réagir avec l’hydrazine pour former l’hydrazide correspondant. Cet intermédiaire est ensuite cyclisé avec un réactif approprié, tel que l’oxychlorure de phosphore, pour former le cycle oxadiazole
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation d’un criblage à haut débit pour identifier les catalyseurs et les conditions de réaction les plus efficaces, ainsi que la mise en œuvre de réacteurs à flux continu pour améliorer la capacité et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(3-(4-(trifluorométhyl)phényl)-1,2,4-oxadiazol-5-yl)benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : La position benzylique peut être oxydée pour former des acides carboxyliques.
Réduction : Le cycle oxadiazole peut être réduit dans des conditions spécifiques.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Le dichromate de sodium et l’acide sulfurique sont des agents oxydants couramment utilisés.
Réduction : L’hydrure de lithium et d’aluminium (LiAlH4) peut être utilisé pour la réduction du cycle oxadiazole.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation en position benzylique produit généralement des dérivés de l’acide benzoïque .
4. Applications de la recherche scientifique
L’acide 2-(3-(4-(trifluorométhyl)phényl)-1,2,4-oxadiazol-5-yl)benzoïque a plusieurs applications dans la recherche scientifique :
Applications De Recherche Scientifique
2-(3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid has several applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(3-(4-(trifluorométhyl)phényl)-1,2,4-oxadiazol-5-yl)benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de pénétrer facilement les membranes cellulaires. Une fois à l’intérieur de la cellule, le cycle oxadiazole peut interagir avec diverses enzymes et protéines, inhibant potentiellement leur activité . Cette interaction peut perturber les processus cellulaires essentiels, conduisant aux effets antimicrobiens et antifongiques du composé .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(trifluorométhyl)benzoïque : Partage les parties trifluorométhyle et acide benzoïque mais ne possède pas le cycle oxadiazole.
4-(Trifluorométhyl)phénylhydrazine : Contient les groupes trifluorométhyle et phényle mais ne possède pas les parties acide benzoïque et oxadiazole.
Dérivés de l’oxadiazole-1,3,4 : Similaire en structure en raison de la présence du cycle oxadiazole mais peut avoir des substituants différents.
Unicité
L’unicité de l’acide 2-(3-(4-(trifluorométhyl)phényl)-1,2,4-oxadiazol-5-yl)benzoïque réside dans sa combinaison du groupe trifluorométhyle, du cycle oxadiazole et de la partie acide benzoïque. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne sont pas observées dans d’autres composés similaires .
Propriétés
Formule moléculaire |
C16H9F3N2O3 |
|---|---|
Poids moléculaire |
334.25 g/mol |
Nom IUPAC |
2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)10-7-5-9(6-8-10)13-20-14(24-21-13)11-3-1-2-4-12(11)15(22)23/h1-8H,(H,22,23) |
Clé InChI |
COLYIIAGNGZDKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)


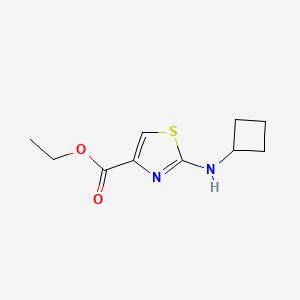
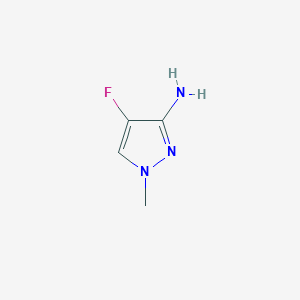
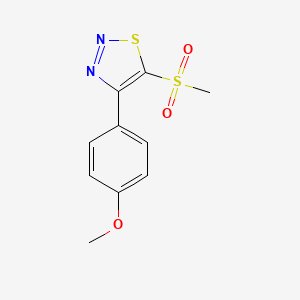
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)

